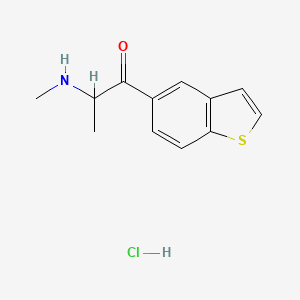
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Alkylation: The benzothiophene ring is then alkylated using appropriate alkylating agents to introduce the propan-1-one moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzothiophene carboxylic acid.
Reduction: Formation of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: The compound may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine.
Receptor Binding: It may bind to specific receptors in the brain, leading to its psychoactive effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Benzofuran-5-yl)-2-(methylamino)propan-1-one: Similar structure but with a benzofuran ring instead of benzothiophene.
1-(1-Naphthyl)-2-(methylamino)propan-1-one: Contains a naphthyl group instead of benzothiophene.
1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one: Features a dihydroindenyl group.
Uniqueness
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the benzothiophene ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H14ClNOS |
|---|---|
Molekulargewicht |
255.76 g/mol |
IUPAC-Name |
1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H13NOS.ClH/c1-8(13-2)12(14)10-3-4-11-9(7-10)5-6-15-11;/h3-8,13H,1-2H3;1H |
InChI-Schlüssel |
AIRGXNPFPQKBOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)SC=C2)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


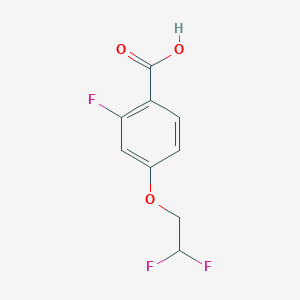

![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
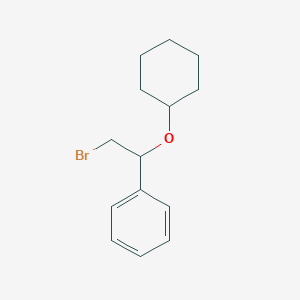
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
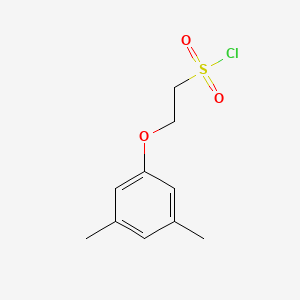
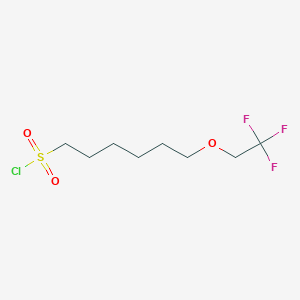
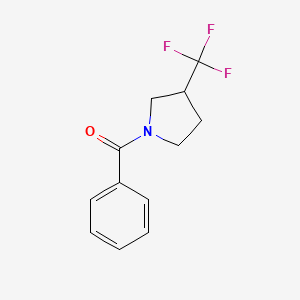
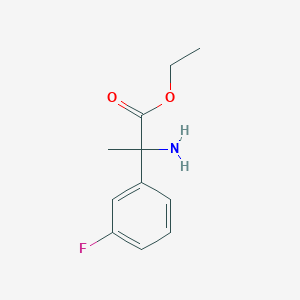



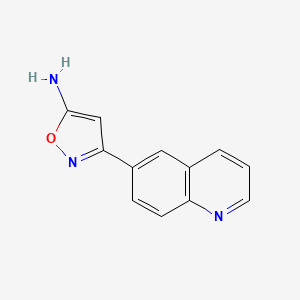
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
